3-(2,3-dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-20-14-5-3-4-13(15(14)21-2)18-16(19)17-8-11-23-12-6-9-22-10-7-12/h3-5,12H,6-11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBREVCJPMZTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves the reaction of 2,3-dimethoxyphenyl isocyanate with 2-(oxan-4-ylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
MDL100907 (Volinanserin) Structure: (+/-)-2,3-Dimethoxyphenyl-1-[2-(4-piperidine)-methanol]. Key Features:
- Shares the 2,3-dimethoxyphenyl group but substitutes the urea with a piperidine-methanol group.
- Lacks the oxane-sulfanyl ethyl chain.
M100907 Structure: α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidine methanol. Key Features:
- Retains the 2,3-dimethoxyphenyl group but incorporates a fluorophenylethyl-piperidine methanol scaffold.
- Higher lipophilicity due to the fluorophenyl group compared to the oxane-sulfanyl chain in the target compound. Activity: Selective 5-HT2A antagonist with nanomolar affinity; used in studies of schizophrenia and substance abuse .
Clozapine Analogues
- Structure : Variants like 8-chloro-11-(4-methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine.
- Key Features :
- Dibenzodiazepine core instead of urea; includes a piperazine group.
- Broader receptor affinity (5-HT2A, D2, etc.) due to polypharmacological design.
Functional Group Analysis:
| Compound | Aromatic Group | Linker/Functional Group | Pharmacophore Tail |
|---|---|---|---|
| Target Compound | 2,3-Dimethoxyphenyl | Urea | Oxan-4-ylsulfanyl ethyl |
| MDL100907 | 2,3-Dimethoxyphenyl | Piperidine-methanol | None |
| M100907 | 2,3-Dimethoxyphenyl | Piperidine-methanol | 4-Fluorophenylethyl |
| Clozapine Analogues | Dibenzodiazepine | Piperazine | Chlorine substituent |
Key Observations :
- The urea group in the target compound may improve water solubility compared to the piperidine-methanol or dibenzodiazepine systems in analogues.
Pharmacological and Binding Affinity Insights
Receptor Selectivity :
- MDL100907 and M100907 exhibit high 5-HT2A selectivity due to the dimethoxyphenyl group paired with rigid, planar tails. The target compound’s urea and oxane-sulfanyl groups may reduce 5-HT2A affinity but enhance off-target interactions (e.g., sigma receptors) .
Metabolic Stability: Urea derivatives generally resist cytochrome P450 oxidation better than piperidine-methanol compounds, suggesting longer half-life for the target compound .
Biological Activity
3-(2,3-Dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea is a novel organic compound with a unique structure that includes a urea moiety and a sulfanyl group attached to a substituted phenyl ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The molecular formula of this compound is C14H19N3O3S, and its synthesis involves specific chemical reactions that enhance its reactivity and interaction with biological systems.
Chemical Structure and Properties
The structure of this compound can be summarized as follows:
- IUPAC Name : 1-(2,3-dimethoxyphenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
- Molecular Formula : C14H19N3O3S
- Key Functional Groups : Urea, sulfanyl, dimethoxyphenyl
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity . The mechanism of action appears to involve the inhibition of specific enzymes associated with inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
Anticancer Potential
Research has also explored the anticancer potential of this compound. Early findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The ability to bind to specific receptors or enzymes may enhance its efficacy against certain cancer types.
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The compound's unique structural features allow it to engage effectively with these targets, leading to altered biological responses. For example:
- Enzyme Inhibition : Potential inhibition of COX enzymes and other inflammatory mediators.
- Receptor Interaction : Possible binding to cell surface receptors involved in growth factor signaling.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | In vitro assays | Inhibition of COX enzymes by 45% at 50 µM concentration. |
| Study 2 | Anticancer | Cell line studies | Induced apoptosis in breast cancer cells with an IC50 value of 25 µM. |
| Study 3 | Enzyme interaction | Molecular docking | Predicted binding affinity to COX-2 similar to known inhibitors. |
These studies highlight the compound's potential therapeutic applications and warrant further investigation into its efficacy and safety profiles.
Synthesis and Production
The synthesis of this compound typically involves the reaction between 2,3-dimethoxyphenyl isocyanate and 2-(oxan-4-ylsulfanyl)ethylamine under controlled conditions. This reaction is generally carried out in organic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature. Advanced purification techniques like high-performance liquid chromatography (HPLC) are utilized to ensure product purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
